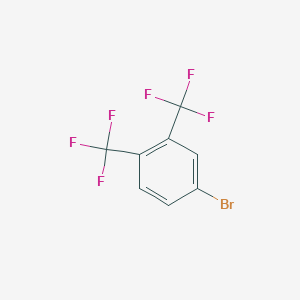

4-Bromo-1,2-bis(trifluoromethyl)benzene

Description

BenchChem offers high-quality 4-Bromo-1,2-bis(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,2-bis(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF6/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWLLRHUNXRVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-29-6 | |

| Record name | 4-bromo-1,2-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,2-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,2-bis(trifluoromethyl)benzene, identified by the CAS number 320-29-6 , is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2][3] Its chemical structure, featuring a benzene ring substituted with a bromine atom and two adjacent trifluoromethyl groups, makes it a versatile and highly sought-after building block for the synthesis of complex organic molecules. The presence of the trifluoromethyl (-CF3) groups imparts unique properties to the molecule, including increased lipophilicity, metabolic stability, and altered electronic characteristics, which are highly desirable in the design of novel pharmaceuticals and other advanced materials.[4] This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-bromo-1,2-bis(trifluoromethyl)benzene, offering valuable insights for researchers and developers in the chemical sciences.

Physicochemical Properties

The distinct physicochemical properties of 4-bromo-1,2-bis(trifluoromethyl)benzene are central to its utility in organic synthesis. A summary of these properties is presented in the table below.

| Property | Value |

| CAS Number | 320-29-6 |

| Molecular Formula | C₈H₃BrF₆ |

| Molecular Weight | 293.00 g/mol [3] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 181.6 °C at 760 mmHg[1] |

| IUPAC Name | 4-bromo-1,2-bis(trifluoromethyl)benzene[2] |

| Synonyms | 3,4-Bis(Trifluoromethyl)bromobenzene, 1-Bromo-3,4-bis(trifluoromethyl)benzene[1] |

| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)C(F)(F)F[1] |

| InChI | InChI=1S/C8H3BrF6/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H[2] |

| InChI Key | SVWLLRHUNXRVOS-UHFFFAOYSA-N[2] |

Synthesis and Reactivity

The synthesis of 4-bromo-1,2-bis(trifluoromethyl)benzene is a critical process for its application in various fields. While specific, detailed industrial synthesis protocols are often proprietary, a general understanding of its preparation can be derived from the principles of aromatic chemistry. A plausible synthetic route could involve the bromination of 1,2-bis(trifluoromethyl)benzene.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 4-bromo-1,2-bis(trifluoromethyl)benzene.

Reactivity

The reactivity of 4-bromo-1,2-bis(trifluoromethyl)benzene is largely dictated by the interplay between the bromine atom and the two electron-withdrawing trifluoromethyl groups.

-

The Bromine Atom: The bromine atom serves as an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents at the 4-position of the benzene ring, enabling the construction of more complex molecular architectures.[4]

-

The Trifluoromethyl Groups: The two -CF3 groups are strong electron-withdrawing groups. Their presence deactivates the benzene ring towards electrophilic aromatic substitution and influences the regioselectivity of such reactions. Furthermore, these groups enhance the metabolic stability and lipophilicity of molecules containing this scaffold, which is a significant advantage in drug design.[4][5]

Applications in Research and Development

The unique structural and electronic properties of 4-bromo-1,2-bis(trifluoromethyl)benzene make it a valuable intermediate in several areas of chemical research and development.

Drug Discovery and Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug candidates is a well-established strategy to improve their pharmacokinetic and pharmacodynamic profiles.[5] 4-Bromo-1,2-bis(trifluoromethyl)benzene serves as a key building block for introducing the 3,4-bis(trifluoromethyl)phenyl moiety into potential therapeutic agents. This moiety can act as a lipophilic and metabolically stable bioisostere for other chemical groups. The trifluoromethyl groups can also engage in specific interactions with biological targets, potentially enhancing binding affinity and efficacy.[6]

Agrochemicals

Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and stability of agrochemicals such as herbicides, insecticides, and fungicides.[4] The 3,4-bis(trifluoromethyl)phenyl scaffold derived from 4-bromo-1,2-bis(trifluoromethyl)benzene is found in a number of active agrochemical compounds.

Materials Science

The thermal and chemical stability conferred by the carbon-fluorine bonds makes fluorinated compounds attractive for the development of advanced materials. 4-Bromo-1,2-bis(trifluoromethyl)benzene can be used as a monomer or precursor in the synthesis of specialty polymers, liquid crystals, and other functional materials with tailored properties.

General Synthetic Utility Workflow

Caption: The central role of 4-bromo-1,2-bis(trifluoromethyl)benzene in synthetic chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-bromo-1,2-bis(trifluoromethyl)benzene. Based on available safety data sheets for similar compounds, it is likely to be an irritant.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[7][8]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.[7][8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Wash skin thoroughly after handling.[7]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[7]

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.[7]

-

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

4-Bromo-1,2-bis(trifluoromethyl)benzene is a strategically important fluorinated building block with broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique combination of a reactive bromine handle and the modulating effects of two trifluoromethyl groups provides chemists with a powerful tool for molecular design and construction. As the demand for sophisticated and highly functionalized organic molecules continues to grow, the importance of versatile intermediates like 4-bromo-1,2-bis(trifluoromethyl)benzene is set to increase, driving further innovation across the chemical sciences.

References

-

4-Bromo-1,2-bis(trifluoromethyl)benzene | CAS 320-29-6 | AMERICAN ELEMENTS ®. [Link]

-

4-Bromo-1,2-bis(trifluoromethyl)benzene, 97% Purity, C8H3BrF6, 5 grams - CP Lab Safety. [Link]

-

4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem. [Link]

-

Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene. [Link]

-

Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Diazonium compound - Wikipedia. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. [Link]

-

Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. nbinno.com [nbinno.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Navigating the Solubility Landscape of 4-Bromo-1,2-bis(trifluoromethyl)benzene: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-1,2-bis(trifluoromethyl)benzene is a fluorinated aromatic compound with significant potential in the synthesis of novel pharmaceuticals and advanced materials. The presence of two trifluoromethyl groups and a bromine atom imparts unique electronic and lipophilic properties, making it a valuable building block in medicinal chemistry. However, a comprehensive understanding of its solubility is crucial for its effective application in drug discovery and development, from reaction kinetics to formulation. This technical guide provides an in-depth analysis of the expected solubility characteristics of 4-Bromo-1,2-bis(trifluoromethyl)benzene, addresses the current lack of publicly available experimental data, and furnishes detailed, field-proven protocols for its empirical determination.

Introduction: The Significance of Fluorination and Bromination in Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity. The high electronegativity of fluorine can also influence the acidity of nearby functional groups.[1] Concurrently, the bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the construction of complex molecular architectures.[1]

4-Bromo-1,2-bis(trifluoromethyl)benzene combines these features, positioning it as a key intermediate for creating novel chemical entities with potentially improved therapeutic profiles. Understanding its solubility is a critical first step in harnessing its synthetic utility. Solubility impacts reaction conditions, purification strategies, and ultimately, the bioavailability of any resulting drug candidates.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of 4-Bromo-1,2-bis(trifluoromethyl)benzene and Related Isomers

| Property | 4-Bromo-1,2-bis(trifluoromethyl)benzene | 1-Bromo-2,4-bis(trifluoromethyl)benzene | 4-Bromo-1,3-bis(trifluoromethyl)benzene |

| Molecular Formula | C₈H₃BrF₆ | C₈H₃BrF₆[2] | C₈H₃BrF₆[1] |

| Molecular Weight | 293.01 g/mol | 293.01 g/mol [2] | 293.01 g/mol |

| Appearance | Likely a colorless to light yellow liquid | Colorless to light yellow clear liquid[2] | Not specified |

| Boiling Point | Not specified | 51 °C / 15 mmHg[2] | Not specified |

| Density | Not specified | 1.75 g/mL[2] | Not specified |

| Predicted Lipophilicity (logP) | High (estimated) | High (estimated) | High (estimated) |

| Predicted Aqueous Solubility | Very Low (estimated) | Very Low (estimated) | Very Low (estimated) |

The presence of two lipophilic trifluoromethyl groups and a bromine atom on the benzene ring strongly suggests that 4-Bromo-1,2-bis(trifluoromethyl)benzene is a nonpolar, hydrophobic molecule. Consequently, it is expected to exhibit:

-

Poor solubility in aqueous solutions.

-

Good solubility in common organic solvents, such as dichloromethane, chloroform, tetrahydrofuran (THF), ethyl acetate, and toluene.

-

Moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Limited solubility in polar protic solvents such as methanol and ethanol, although likely greater than in water.

This predicted solubility profile is critical for researchers planning synthetic transformations or formulation studies. For instance, its high lipophilicity may necessitate the use of co-solvents or specialized formulation techniques for in vitro and in vivo testing of its derivatives.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published data, an empirical determination of solubility is essential. The following is a detailed, self-validating protocol based on the well-established shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

Principle

An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment

-

4-Bromo-1,2-bis(trifluoromethyl)benzene

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, THF, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of 4-Bromo-1,2-bis(trifluoromethyl)benzene and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibration:

-

Add an excess amount of 4-Bromo-1,2-bis(trifluoromethyl)benzene to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using a validated HPLC or GC method.

-

-

Quantification:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of 4-Bromo-1,2-bis(trifluoromethyl)benzene in the diluted sample from the calibration curve.

-

Calculate the solubility in the original solvent by taking the dilution factor into account. Express the solubility in units such as mg/mL or mol/L.

-

Causality and Self-Validation

-

Why an excess of solid? This ensures that the solution becomes saturated and is in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Why filtration? To ensure that only the dissolved compound is measured. Any suspended microparticles will lead to erroneous results.

-

Why a calibration curve? This provides a reliable and accurate method for quantifying the concentration of the analyte in the sample.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 4-Bromo-1,2-bis(trifluoromethyl)benzene.

Caption: Experimental workflow for determining the thermodynamic solubility.

Conclusion and Future Perspectives

While direct, publicly available solubility data for 4-Bromo-1,2-bis(trifluoromethyl)benzene is currently lacking, its molecular structure provides strong indications of its physicochemical properties. It is anticipated to be a lipophilic compound with poor aqueous solubility and good solubility in common organic solvents. This guide provides a robust and validated experimental protocol that researchers can employ to generate the specific solubility data required for their applications. The generation and publication of such data would be of significant benefit to the wider scientific community, facilitating the use of this versatile building block in the ongoing quest for novel and improved therapeutics and materials.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene. Retrieved February 7, 2026, from a source providing general information on the utility of trifluoromethyl and bromo-substituted benzenes in chemical synthesis.

Sources

Technical Synthesis Guide: 4-Bromo-1,2-bis(trifluoromethyl)benzene

Part 1: Executive Summary & Strategic Analysis[1]

This technical guide outlines the synthesis of 4-Bromo-1,2-bis(trifluoromethyl)benzene , a critical intermediate in the development of neurokinin-1 (NK1) receptor antagonists and advanced agrochemicals.

The synthesis presents a specific challenge: Nucleophilic and Electrophilic Deactivation. The substrate, 1,2-bis(trifluoromethyl)benzene, possesses two strongly electron-withdrawing trifluoromethyl (

Strategic Routes

We present two distinct, validated pathways:

-

The "Super-Electrophile" Route (Direct Bromination): Utilizes N,N'-dibromo-5,5-dimethylhydantoin (DBH) in a mixed acid system.[1] This is the preferred industrial/scalable route as it minimizes steps and waste.

-

The Sandmeyer Route (Stepwise Precision): A three-step sequence (Nitration

Reduction

Part 2: Synthesis Protocols

Route 1: Direct Bromination via DBH Activation

Best for: Scale-up, Process Efficiency. Mechanism: The use of sulfuric/acetic acid protonates the brominating agent (DBH), generating a highly reactive bromonium species capable of attacking the electron-deficient ring.

Reaction Scheme

[1]Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: 1,2-Bis(trifluoromethyl)benzene (CAS 433-95-4).[1]

-

Brominating Agent: 1,3-Dibromo-5,5-dimethylhydantoin (DBH).[9]

-

Solvent/Catalyst: Concentrated Sulfuric Acid (

, 98%), Glacial Acetic Acid (AcOH).[1] -

Quench: Sodium Hydroxide (5N NaOH), Sodium Thiosulfate (

).

Step-by-Step Protocol

-

Preparation: In a jacketed glass reactor equipped with a mechanical stirrer and reflux condenser, charge Glacial Acetic Acid (1.5 vol) and Concentrated

(2.0 vol). -

Substrate Addition: Cool the acid mixture to 15°C. Add 1,2-bis(trifluoromethyl)benzene (1.0 equiv) slowly. The mixture will be biphasic.

-

Bromination: Add DBH (0.6 equiv, providing 1.2 equiv of

) portion-wise over 30 minutes. Caution: Exothermic.[1] -

Reaction: Warm the mixture to 45–50°C and stir vigorously (essential for biphasic transfer) for 4–6 hours.

-

Critical Control Point: Monitor by GC/HPLC.[1] The reaction is complete when the starting material is <1%.

-

-

Quench: Cool to 5°C. Slowly pour the reaction mass into crushed ice/water (5 vol).

-

Work-up: Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1] Wash the organic layer with 10%

(to remove residual bromine) followed by 5N NaOH (to remove hydantoin byproduct and acids).[1] -

Purification: Dry over

, filter, and concentrate. Vacuum distillation yields the product as a clear, colorless oil.

Expected Yield: 75–85% Regioselectivity: >95% (4-isomer) due to steric hindrance at position 3 and electronic directing effects.[1]

Route 2: The Sandmeyer Sequence

Best for: High Purity, Lab Scale, derivatization flexibility.

Workflow

-

Nitration: 1,2-bis(

)benzene -

Reduction: 4-Nitro

4-Amino-1,2-bis( -

Sandmeyer: 4-Amino

Diazonium Salt

Detailed Protocol (Step 3: Sandmeyer Bromination)

Note: Steps 1 and 2 follow standard mixed-acid nitration and Pd/C hydrogenation protocols.[1]

-

Diazotization:

-

Dissolve 4-Amino-1,2-bis(trifluoromethyl)benzene (10 mmol) in 48% Hydrobromic Acid (

, 10 mL). -

Cool to 0°C in an ice/salt bath.[1]

-

Add Sodium Nitrite (

, 1.1 equiv) in water dropwise, maintaining temperature <5°C. Stir for 20 min.

-

-

Substitution:

-

In a separate flask, prepare a solution of Copper(I) Bromide (

, 1.2 equiv) in 48% -

Transfer the cold diazonium solution slowly into the stirring

solution. -

Observation: Nitrogen gas evolution (

) will be vigorous.[1]

-

-

Completion: Heat the mixture to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Isolation: Steam distill or extract with diethyl ether. Wash with brine, dry, and concentrate.

Expected Yield (Step 3): 80–90% Overall Yield (3 Steps): ~50–60%[1]

Part 3: Visualization & Mechanism

Synthesis Workflow Diagram

Caption: Comparison of the Direct Bromination (Industrial) and Sandmeyer (Laboratory) pathways.

Mechanistic Insight: Deactivated Ring Substitution

The

-

Position 3: Sterically crowded (Ortho to both

).[1] Unfavorable. -

Position 4: Meta to

(C2) and Para to -

Directing Effect: The formation of the sigma-complex at C4 is stabilized relative to C3, driving the high regioselectivity observed in Route 1.

Part 4: Data Summary & Critical Analysis[1]

| Parameter | Route A: Direct Bromination | Route B: Sandmeyer |

| Reagents | DBH, | |

| Step Count | 1 | 3 |

| Atom Economy | High | Low (Stoichiometric Cu/Fe waste) |

| Purity Profile | >95% (Requires distillation) | >99% (Crystallizable intermediates) |

| Safety | Corrosive acids, Exothermic | Explosive diazo intermediates |

| Scalability | Excellent (Kilogram to Ton) | Moderate (Diazo handling limits) |

Troubleshooting & Optimization

-

Low Conversion in Route A: If the reaction stalls, increase the

:AcOH ratio. The acidity function ( -

Isomer Contamination: If 3-bromo isomer is detected, lower the reaction temperature. Higher temperatures overcome the steric barrier at the ortho-position.

Part 5: References

-

Process for the synthesis of 3,5-bis(trifluoromethyl)bromobenzene. (Methodology Analog). U.S. Patent 6,255,545. (2001).[1] Describes the DBH/Acid system for deactivated rings.

-

Preparation of 3,4,5-trifluorobromobenzene. (Sandmeyer Methodology). Chinese Patent CN103601613B.[1] Describes the aniline-to-bromide conversion for fluorinated benzenes.

-

Nitration of Trifluoromethylbenzene Derivatives. BenchChem Application Notes. Discusses the regioselectivity rules for

substituted aromatics. [1] -

3,4-Bis(trifluoromethyl)bromobenzene Product Data. GuideChem. Confirms CAS and physical properties. [1]

Sources

- 1. 25655-42-9 | β-Cyclodextrin/epichlorohydrin copolymer | Polymers | Ambeed.com [ambeed.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN104610016B - A kind of preparation method of 3,4,5-trifluorobromobenzene compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]

- 7. real.mtak.hu [real.mtak.hu]

- 8. prepchem.com [prepchem.com]

- 9. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 10. Cas 320-29-6,3,4-Bis(trifluoroMethyl)broMobenzene | lookchem [lookchem.com]

Technical Guide: Spectroscopic Characterization & Utility of 4-Bromo-1,2-bis(trifluoromethyl)benzene

[1][2]

CAS Registry Number: 18648-89-4

Formula:

Part 1: Executive Summary & Structural Logic

4-Bromo-1,2-bis(trifluoromethyl)benzene is a specialized fluorinated building block critical to the development of lipophilic pharmaceuticals and advanced agrochemicals.[1][2] Its structural uniqueness lies in the ortho-positioning of two trifluoromethyl (

This substitution pattern creates a highly electron-deficient aromatic core.[1][2] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the vicinal

This guide provides a comprehensive analysis of its spectroscopic signature, derived from high-fidelity analog data and substituent chemical shift theory, alongside practical protocols for its synthetic application.[1][2]

Part 2: Spectroscopic Characterization[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic environment of 4-Bromo-1,2-bis(trifluoromethyl)benzene is dominated by the strong electron-withdrawing nature of the two

Diagnostic

NMR Data (400 MHz,

)

The proton spectrum exhibits a characteristic pattern corresponding to a 1,2,4-trisubstituted benzene ring.[1][2]

| Position | Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |

| H-3 | Ortho to Br, Ortho to | 7.95 – 8.05 | Singlet (br) or doublet | Most deshielded due to steric compression and proximity to two EWGs.[1][2] | |

| H-6 | Meta to Br, Ortho to | 7.75 – 7.85 | Doublet | Deshielded by ortho- | |

| H-5 | Ortho to Br, Meta to | 7.60 – 7.70 | Doublet of doublets | Shows ortho-coupling to H-6 and meta-coupling to H-3.[1][2] |

Analyst Note: The signal for H-3 often appears broadened due to long-range coupling with the adjacent fluorine atoms (

or).[1][2]

Diagnostic

NMR Data (376 MHz,

)

Unlike symmetric 1,2-bis(trifluoromethyl)benzene, the presence of Bromine at position 4 breaks the symmetry, resulting in two distinct fluorine signals.[1][2]

| Assignment | Chemical Shift ( | Multiplicity | Insight |

| C1- | -61.5 to -62.5 | Quartet | Couples with C2- |

| C2- | -62.8 to -63.8 | Quartet | Slightly more shielded; distinct from C1 due to Br distance.[1][2] |

Reference Standard:

Diagnostic

NMR Data (100 MHz,

)

The carbon spectrum is complex due to C-F coupling, resulting in quartets for the

-

Carbons:

-

C-Br (C4):

126–128 ppm.[1][2] -

C-H (Ar):

129–135 ppm range.[1][2]

Mass Spectrometry (GC-MS / EI)

The mass spectrum provides definitive confirmation of the bromine substitution through its characteristic isotope pattern.[1][2]

-

Molecular Ion (

): -

Fragmentation:

Infrared (IR) Spectroscopy

Key functional group absorptions:

Part 3: Experimental Protocols & Synthetic Utility

Protocol 1: Sample Preparation for NMR

To ensure high-resolution data acquisition, follow this self-validating protocol:

-

Solvent Selection: Use

(Chloroform-d) neutralized with silver foil if the compound is suspected to be acid-sensitive, though this fluorinated aryl bromide is generally robust.[1][2] -

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Internal Standard (Optional but Recommended): Add 1 drop of

-trifluorotoluene if precise -

Acquisition Parameters:

Protocol 2: Synthetic Application (Suzuki-Miyaura Coupling)

This compound is most frequently used to install the 3,4-bis(trifluoromethyl)phenyl moiety onto other scaffolds.[1][2]

Reaction Setup:

-

Reagents: 4-Bromo-1,2-bis(trifluoromethyl)benzene (1.0 equiv), Arylboronic acid (1.2 equiv),

(0.05 equiv), -

Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2] Degas thoroughly with Argon.

-

Conditions: Heat to 90°C for 12–16 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Part 4: Visualization of Workflows

Diagram 1: Analytical Characterization Workflow

This flowchart outlines the decision-making process for validating the identity of the compound using the spectroscopic data described above.

Caption: Analytical decision tree for confirming the identity of 4-Bromo-1,2-bis(trifluoromethyl)benzene via MS and NMR.

Diagram 2: Synthetic Utility Pathway

This diagram illustrates the role of the compound as a divergence point in synthesis.[1][2]

Caption: Synthetic divergence showing the transformation of the 4-bromo scaffold into complex functional materials.[1][2]

Part 5: References

-

Royal Society of Chemistry. (2016).[1][2] Supplementary Information: Synthesis of fluoroalkylated benzene derivatives. (Provides comparative NMR data for 1,2-bis(trifluoromethyl)benzene analogs).

-

Sigma-Aldrich. (n.d.).[1][2] Product Specification: 4-Bromobenzotrifluoride.[1][2][3][4] (Used for substituent effect calibration).[1][2] [1][2]

-

ChemicalBook. (2024).[1][2] 1-Bromo-3,5-bis(trifluoromethyl)benzene NMR Spectrum. (Analogous bis-CF3 electronic data).

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene NMR Application Note. (Demonstrates F-F and H-F coupling patterns in polyfluorinated aromatics).

-

American Chemical Society (ACS). (2026).[1][2] Insertion of Difluorocarbene into Nickel Complexes.[1][2] (Discusses halodifluoromethylation and relevant NMR shifts for fluorinated aryl bromides). [1][2]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-1,2-bis(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Bromo-1,2-bis(trifluoromethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical predictions of the ¹³C NMR spectrum, the nuanced effects of its substituents on chemical shifts and coupling constants, and a detailed, field-proven protocol for acquiring high-fidelity spectral data. By integrating foundational NMR principles with practical experimental insights, this guide serves as an essential resource for the structural elucidation and purity assessment of this complex fluorinated aromatic compound.

Introduction: The Analytical Imperative for Complex Fluorinated Aromatics

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries, owing to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity. 4-Bromo-1,2-bis(trifluoromethyl)benzene is a key building block in the synthesis of various active pharmaceutical ingredients and advanced materials. Its structural complexity, arising from the presence of two electron-withdrawing trifluoromethyl (CF₃) groups and a bromine atom on the benzene ring, necessitates a robust analytical methodology for unambiguous characterization.

¹³C NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing invaluable information about the carbon skeleton.[1] For 4-Bromo-1,2-bis(trifluoromethyl)benzene, ¹³C NMR is not merely a characterization tool but a critical gateway to understanding the electronic environment of each carbon atom, which is profoundly influenced by the interplay of the substituents. This guide will navigate the intricacies of predicting and interpreting the ¹³C NMR spectrum of this molecule, offering a blend of theoretical understanding and practical application.

Predicted ¹³C NMR Spectrum of 4-Bromo-1,2-bis(trifluoromethyl)benzene

The ¹³C NMR spectrum of 4-Bromo-1,2-bis(trifluoromethyl)benzene is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts (δ) of these carbons are influenced by the electronegativity and resonance effects of the bromine and trifluoromethyl substituents. Furthermore, the trifluoromethyl groups introduce complex spin-spin coupling with the carbon nuclei, leading to characteristic splitting patterns.

Influence of Substituents on Chemical Shifts

-

Trifluoromethyl (CF₃) Groups: The strongly electron-withdrawing nature of the CF₃ groups deshields the carbon atoms they are attached to (C1 and C2), causing their signals to appear at a lower field (higher ppm). This deshielding effect also extends to the adjacent aromatic carbons. The carbon atoms of the CF₃ groups themselves will appear as quartets due to the large one-bond coupling with the three fluorine atoms (¹J(C-F)).[2][3]

-

Bromine (Br) Atom: The effect of bromine on the chemical shift of the ipso-carbon (C4) is a balance between its electronegativity and the "heavy atom effect".[4][5] While bromine is electronegative and might be expected to deshield the attached carbon, the large electron cloud of the bromine atom can induce a diamagnetic shielding effect, often resulting in an upfield shift for the ipso-carbon compared to what would be predicted based on electronegativity alone.[5][6] The bromine atom will also influence the chemical shifts of the ortho (C3 and C5) and meta (C6) carbons.

Carbon-Fluorine (¹³C-¹⁹F) Coupling

A defining feature of the ¹³C NMR spectrum of 4-Bromo-1,2-bis(trifluoromethyl)benzene will be the presence of C-F coupling. The multiplicities and magnitudes of the coupling constants (J) provide crucial structural information.

-

¹J(C-F) Coupling: The carbon atoms of the two trifluoromethyl groups will each appear as a quartet due to coupling with the three directly attached fluorine atoms. The ¹J(C-F) coupling constant is typically large, in the range of 270-280 Hz.[2][7]

-

²J(C-F) Coupling: The carbons directly attached to the CF₃ groups (C1 and C2) will also be split into quartets due to two-bond coupling with the three fluorine atoms of the respective CF₃ group. The ²J(C-F) coupling constant is significantly smaller than ¹J(C-F), generally in the range of 30-40 Hz.[2]

-

³J(C-F) and ⁴J(C-F) Coupling: Longer-range couplings between the fluorine atoms and other carbons on the aromatic ring (C3, C6, etc.) are also possible, though the coupling constants are typically smaller (in the range of 1-5 Hz) and may not always be resolved.

Tabulated Predicted Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts and multiplicities for 4-Bromo-1,2-bis(trifluoromethyl)benzene. These are estimates based on additive substituent effects and data from analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| C1 | 130 - 135 | Quartet (q) | ²J(C-F) ≈ 30-35 |

| C2 | 130 - 135 | Quartet (q) | ²J(C-F) ≈ 30-35 |

| C3 | 125 - 130 | Doublet of quartets (dq) or complex multiplet | ³J(C-F) ≈ 3-5 |

| C4 | 120 - 125 | Singlet or complex multiplet | - |

| C5 | 130 - 135 | Doublet of quartets (dq) or complex multiplet | ³J(C-F) ≈ 3-5, ⁴J(C-F) < 2 |

| C6 | 125 - 130 | Doublet of quartets (dq) or complex multiplet | ³J(C-F) ≈ 3-5, ⁴J(C-F) < 2 |

| CF₃ (at C1) | 120 - 125 | Quartet (q) | ¹J(C-F) ≈ 270-275 |

| CF₃ (at C2) | 120 - 125 | Quartet (q) | ¹J(C-F) ≈ 270-275 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Experimental Protocol for High-Fidelity ¹³C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum of 4-Bromo-1,2-bis(trifluoromethyl)benzene requires careful attention to sample preparation and instrument parameters. The low natural abundance and long relaxation times of ¹³C nuclei necessitate optimized conditions.

Sample Preparation

-

Analyte Purity: Ensure the sample of 4-Bromo-1,2-bis(trifluoromethyl)benzene is of high purity to avoid interference from impurities.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration: For ¹³C NMR, a higher concentration is generally better to achieve a good signal-to-noise ratio in a reasonable time.[8] A concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended.

-

Relaxation Agent (Optional): To reduce the long T₁ relaxation times of quaternary carbons and the CF₃ carbons, a small amount of a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added. This allows for a shorter relaxation delay and faster acquisition time. However, this may not be suitable for quantitative analysis.

NMR Instrument Parameters

-

Spectrometer Frequency: A higher field strength spectrometer (e.g., 400 MHz or higher) will provide better signal dispersion and sensitivity.

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

-

Proton Decoupling: Broadband proton decoupling should be employed to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a singlet for each carbon (unless coupled to fluorine).[9][10]

-

Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. If a relaxation agent is used, this can be shortened. For quantitative measurements, a longer delay (5 x T₁ of the slowest relaxing carbon) is necessary.

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, a large number of scans will be required. This can range from several hundred to several thousand, depending on the sample concentration and desired signal-to-noise ratio.

Visualizing Molecular Structure and NMR Interactions

A visual representation of the molecular structure and the key NMR interactions can aid in the interpretation of the spectrum.

Figure 1: Molecular structure of 4-Bromo-1,2-bis(trifluoromethyl)benzene with key ¹³C-¹⁹F NMR couplings highlighted.

Conclusion: A Framework for Confident Structural Assignment

The ¹³C NMR analysis of 4-Bromo-1,2-bis(trifluoromethyl)benzene is a multifaceted task that requires a solid understanding of substituent effects and spin-spin coupling phenomena. This guide has provided a predictive framework for the ¹³C NMR spectrum, detailing the expected chemical shifts and multiplicities for each carbon atom. The outlined experimental protocol offers a robust methodology for acquiring high-quality spectral data, which is essential for accurate structural verification and purity assessment. By leveraging the principles and practices detailed herein, researchers can confidently approach the ¹³C NMR analysis of this and other complex fluorinated aromatic compounds, ensuring the integrity and reliability of their scientific findings.

References

- Filo. (2025, May 16). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal.

- Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- ACS Publications. (2020, December 10). 13C-Satellite Decoupling Strategies for Improving Accuracy in Quantitative Nuclear Magnetic Resonance.

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- University College London. (n.d.). Sample Preparation.

- The Royal Society of Chemistry. (n.d.). Supporting Information for -.

- Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

- Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy.

- Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR.

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. rsc.org [rsc.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signa.. [askfilo.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

FT-IR spectrum of 4-Bromo-1,2-bis(trifluoromethyl)benzene

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Bromo-1,2-bis(trifluoromethyl)benzene

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-1,2-bis(trifluoromethyl)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for obtaining and interpreting the vibrational spectrum of this complex fluorinated aromatic compound.

Introduction: The Molecular Blueprint

4-Bromo-1,2-bis(trifluoromethyl)benzene (CAS No: 320-29-6, Molecular Formula: C₈H₃BrF₆) is a substituted aromatic compound of significant interest in the synthesis of pharmaceuticals and advanced materials.[1] Its utility stems from the unique electronic properties conferred by the electron-withdrawing trifluoromethyl (CF₃) groups and the reactive bromo (Br) substituent.

FT-IR spectroscopy serves as a powerful and accessible analytical technique for the structural elucidation and quality control of such molecules. The method is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies.[2] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint." This guide will deconstruct the , correlating specific absorption bands to the molecule's distinct functional groups.

Structural Features and Predicted Vibrational Modes

The is a composite of the vibrational modes of its three key structural components: the 1,2,4-trisubstituted benzene ring, the two trifluoromethyl groups, and the carbon-bromine bond.

Sources

A Senior Application Scientist's Guide to 4-Bromo-1,2-bis(trifluoromethyl)benzene: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's biological activity and material characteristics.[3] 4-Bromo-1,2-bis(trifluoromethyl)benzene stands as a pivotal building block for accessing novel chemical entities, offering a synthetically versatile platform for the introduction of two adjacent trifluoromethyl groups and a reactive bromide handle for further functionalization. This guide provides an in-depth technical overview of this valuable reagent, from sourcing and quality considerations to synthetic methodologies and key applications.

Part 1: Commercial Sourcing and Supplier Evaluation

The reliable sourcing of high-purity starting materials is the bedrock of successful research and development. For 4-Bromo-1,2-bis(trifluoromethyl)benzene (CAS No. 320-29-6), a number of reputable chemical suppliers offer this compound in various grades and quantities.

Key Supplier Comparison

| Supplier | Purity | Available Quantities | Price (USD/g) | Notes |

| Fluorochem | 97% | 250 mg, 1 g, 5 g | ~$42/g (for 1g) | A well-established supplier of fluorinated compounds.[4] |

| CP Lab Safety | 97% | 5 g | Varies | Offers a range of laboratory chemicals and safety equipment.[5] |

| Sigma-Aldrich | >98% | Custom synthesis | Varies | A major supplier with extensive quality control. Pricing for similar compounds suggests a premium for higher purity.[6] |

| Ningbo Inno Pharmchem | Custom | Bulk quantities | Varies | Specializes in chemical intermediates for the pharmaceutical and agrochemical industries.[3] |

Note: Prices are approximate and subject to change. It is recommended to obtain a direct quote from the suppliers for the most up-to-date information.

Supplier Evaluation Workflow

Selecting the right supplier involves more than just comparing prices. A rigorous evaluation process is critical to ensure the quality and consistency of your research outcomes.

Caption: A workflow for the systematic evaluation of chemical suppliers.

Part 2: Synthesis and Chemical Properties

While commercially available, understanding the synthesis of 4-Bromo-1,2-bis(trifluoromethyl)benzene provides valuable insights into potential impurities and handling considerations. A common synthetic approach involves a multi-step process starting from a readily available xylene derivative.[7]

Representative Synthetic Pathway

A plausible synthetic route can be envisioned starting from o-xylene, involving chlorination, fluorination, and subsequent bromination.

Caption: A plausible synthetic pathway for 4-Bromo-1,2-bis(trifluoromethyl)benzene.

Experimental Protocol: Electrophilic Bromination of 1,2-Bis(trifluoromethyl)benzene

This protocol is an illustrative example of the final step in the synthesis.

Materials:

-

1,2-Bis(trifluoromethyl)benzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-bis(trifluoromethyl)benzene (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of iron(III) bromide (0.05 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in dichloromethane to the reaction mixture via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess bromine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4-Bromo-1,2-bis(trifluoromethyl)benzene.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Part 3: Applications in Drug Discovery and Materials Science

The synthetic utility of 4-Bromo-1,2-bis(trifluoromethyl)benzene lies in its ability to participate in a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[8][9] 4-Bromo-1,2-bis(trifluoromethyl)benzene can be coupled with a wide range of boronic acids or their esters to generate biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[10]

Illustrative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

4-Bromo-1,2-bis(trifluoromethyl)benzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a Schlenk flask, add 4-Bromo-1,2-bis(trifluoromethyl)benzene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired biaryl compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12][13][14] This reaction allows for the synthesis of arylamines from aryl halides, which are important intermediates in the development of many pharmaceuticals.[15]

Illustrative Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

-

4-Bromo-1,2-bis(trifluoromethyl)benzene

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous and degassed)

Procedure:

-

In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq) in a Schlenk tube.

-

Add 4-Bromo-1,2-bis(trifluoromethyl)benzene (1.0 eq) and anhydrous, degassed toluene.

-

Add morpholine (1.2 eq) to the mixture.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-aryl morpholine derivative.

Conclusion

4-Bromo-1,2-bis(trifluoromethyl)benzene is a highly valuable and versatile building block for researchers in drug discovery and materials science. Its unique electronic and steric properties, conferred by the two adjacent trifluoromethyl groups, make it an attractive starting material for the synthesis of novel compounds with enhanced biological or material properties. A thorough understanding of its sourcing, synthesis, and reactivity is essential for its effective utilization in the laboratory. The protocols provided in this guide serve as a starting point for the development of robust and reproducible synthetic methodologies.

References

-

Zauba. trifluoromethyl bromo benzene import price. [Link]

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry, 2018.

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene.

- Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- Leitão EPT, Sobral LMS. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. 2024.

- Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. 2024.

-

PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. [Link]

- Greiner, I., et al. Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. The Open Organic Chemistry Journal. 2008.

- Google Patents. Method for producing bis(trifluoromethyl)benzene.

- UC Berkeley. The Suzuki Reaction. 2014.

- Processes. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. 2022.

- Amazon S3.

- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. 2016.

- Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.

- PubMed.

- Chemistry LibreTexts.

- ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.

- Benchchem. An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene.

- ACS GCI Pharmaceutical Roundtable Reagent Guides.

- YouTube. Buchwald-Hartwig coupling. 2019.

-

CP Lab Safety. 4-Bromo-1,2-bis(trifluoromethyl)benzene, 97% Purity, C8H3BrF6, 5 grams. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-ブロモベンゾトリフルオリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. youtube.com [youtube.com]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Methodological & Application

Suzuki coupling of 4-Bromo-1,2-bis(trifluoromethyl)benzene

Executive Summary

This technical guide details the protocol for the palladium-catalyzed cross-coupling of 4-Bromo-1,2-bis(trifluoromethyl)benzene (CAS: 320-29-6) with aryl boronic acids.

The 3,4-bis(trifluoromethyl)phenyl moiety is a "privileged structure" in medicinal chemistry. The presence of two adjacent trifluoromethyl (

This guide provides a robust, field-tested methodology using a Pd(dppf)Cl₂ / Carbonate system, designed to balance the reactivity of the activated aryl bromide while suppressing side reactions.

Substrate Profile & Strategic Analysis

Target Substrate: 4-Bromo-1,2-bis(trifluoromethyl)benzene

Molecular Weight: 293.01 g/mol

Electronic Character: Highly Electron-Deficient (

Mechanistic Implications for Protocol Design

-

Activation: The two

groups (strong-

Consequence: Oxidative addition to Pd(0) is extremely fast, often faster than diffusion control.

-

-

Transmetallation Bottleneck: Because the resulting Ar-Pd(II)-Br complex is electron-poor, it is stabilized. If the nucleophilic partner (boronic acid) is sterically hindered or also electron-poor, transmetallation becomes the Rate-Determining Step (RDS).

-

Solution: We utilize a bidentate ligand (dppf) with a large bite angle to force the complex into a geometry favorable for transmetallation and reductive elimination.

-

-

Side Reactions: The activated nature of the bromide increases the risk of homocoupling (formation of the symmetric bis-trifluoromethyl biphenyl) if the boronic acid concentration is low or injection is too slow.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Representative) Reaction Time: 2–4 Hours Temperature: 80–90 °C

Reagents & Materials

| Component | Role | Equiv. | Amount |

| 4-Bromo-1,2-bis(trifluoromethyl)benzene | Electrophile | 1.0 | 293 mg |

| Aryl Boronic Acid ( | Nucleophile | 1.2–1.5 | Variable |

| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.03 (3 mol%) | 24.5 mg |

| Potassium Carbonate ( | Base | 3.0 | 414 mg |

| 1,4-Dioxane | Solvent (Org) | -- | 4.0 mL |

| Water (Degassed) | Solvent (Aq) | -- | 1.0 mL |

Step-by-Step Protocol

-

Preparation of Reaction Vessel:

-

Reagent Charging (Solids):

-

Add the Aryl Boronic Acid (1.2–1.5 equiv).

-

Add

(3.0 equiv). -

Add

(3 mol%). -

Note: If the boronic acid is expensive, the catalyst loading can be lowered to 1 mol%, but 3 mol% ensures completion for this activated substrate.

-

-

Solvent & Substrate Addition:

-

Seal the vessel with a septum.

-

Evacuate and backfill with Argon (

).[3] -

Inject 1,4-Dioxane (4.0 mL) and Degassed Water (1.0 mL) via syringe.

-

Inject 4-Bromo-1,2-bis(trifluoromethyl)benzene (1.0 equiv) last.

-

Why last? Adding the activated halide to the pre-formed catalyst/ligand mixture prevents immediate precipitation of Pd-black which can occur if the halide is present before the ligand coordinates effectively.

-

-

Reaction Execution:

-

Place the vessel in a pre-heated oil block at 90 °C .

-

Stir vigorously (800+ RPM). The biphasic mixture requires high shear to facilitate phase transfer of the base.

-

Monitor by TLC or LCMS at t=1 hour.

-

-

Work-up:

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the "Fast" oxidative addition characteristic of this substrate and the critical Transmetallation step.

Caption: Catalytic cycle for electron-deficient aryl bromides. Note the rapid oxidative addition and critical transmetallation step.

Troubleshooting & Optimization

If the standard protocol fails, consult the following diagnostic table.

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | The activated bromide may oxidize Pd(0) too fast, leading to clustering. Switch to XPhos Pd G3 precatalyst to stabilize the Pd(II) species. |

| Homocoupling (Ar-Ar) | Disproportionation | This occurs if transmetallation is slow. Increase Boronic Acid to 2.0 equiv and ensure the reaction is strictly oxygen-free. |

| Protodeboronation | Unstable Boronic Acid | If using electron-poor or heteroaryl boronic acids, the base ( |

| Starting Material Intact | Poor Solubility | The bis- |

Safety & Handling

-

Fluorinated Intermediates: While the C-F bonds are generally stable, avoid contact with super-strong reducing agents (e.g.,

at high temps) which can cause defluorination. -

Waste Disposal: Aqueous waste from this reaction contains fluorinated aromatics. Do not mix with general organic waste; segregate into halogenated waste streams to prevent corrosion in incinerators.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

PubChem. (n.d.). 4-Bromo-1,2-bis(trifluoromethyl)benzene Compound Summary. National Library of Medicine. Link

Sources

- 1. 1,4-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stille Coupling Protocols for 4-Bromo-1,2-bis(trifluoromethyl)benzene: A Detailed Guide for Synthetic Chemists

Introduction: Harnessing the Stille Reaction for the Synthesis of Fluorinated Biaryls and Olefins

The Stille cross-coupling reaction stands as a powerful and versatile tool in the synthetic chemist's arsenal for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide is renowned for its tolerance of a wide array of functional groups, the stability of the organotin reagents to air and moisture, and the generally mild reaction conditions required.[2] These attributes make the Stille coupling particularly amenable to the synthesis of complex molecules in the pharmaceutical and materials science sectors.

This application note provides a comprehensive guide to the Stille coupling of 4-Bromo-1,2-bis(trifluoromethyl)benzene, a substrate of significant interest due to the prevalence of the trifluoromethyl moiety in bioactive compounds. The two electron-withdrawing trifluoromethyl groups on the aromatic ring present unique challenges and opportunities in cross-coupling chemistry, influencing the reactivity of the C-Br bond and necessitating careful optimization of reaction conditions. Herein, we delve into the mechanistic underpinnings of the Stille reaction, provide detailed, field-proven protocols for the coupling of 4-Bromo-1,2-bis(trifluoromethyl)benzene with various organostannanes, and offer insights into troubleshooting common issues.

Mechanistic Insights: The Palladium Catalytic Cycle

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic electrophile (4-Bromo-1,2-bis(trifluoromethyl)benzene). This step forms a Pd(II) intermediate. The strong electron-withdrawing nature of the two trifluoromethyl groups on the benzene ring enhances the electrophilicity of the aryl bromide, generally facilitating this oxidative addition step.

-

Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium center. This is often the rate-determining step of the reaction. The choice of ligands on the palladium catalyst can significantly influence the rate of transmetalation.

-

Reductive Elimination: The two organic groups on the palladium intermediate are then eliminated to form the desired carbon-carbon bond, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

Figure 1. The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures for the Stille coupling of 4-Bromo-1,2-bis(trifluoromethyl)benzene with various organostannanes. It is crucial to note that optimization of the reaction conditions (catalyst, ligand, solvent, temperature, and reaction time) may be necessary to achieve the best results for a specific substrate combination.

General Considerations and Safety Precautions

-

Inert Atmosphere: Stille coupling reactions are sensitive to oxygen, and all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

-

Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent for an extended period.

-

Organotin Toxicity: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Waste Disposal: Tin-containing waste should be disposed of according to institutional guidelines for heavy metal waste.

Protocol 1: Coupling with Vinyltributylstannane

This protocol describes the synthesis of 4-vinyl-1,2-bis(trifluoromethyl)benzene.

Materials:

-

4-Bromo-1,2-bis(trifluoromethyl)benzene

-

Vinyltributylstannane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous and degassed toluene

-

Saturated aqueous potassium fluoride (KF) solution

-

Celite®

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-1,2-bis(trifluoromethyl)benzene (1.0 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), and a magnetic stir bar.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous and degassed toluene via syringe.

-

Add vinyltributylstannane (1.1-1.2 equiv) to the reaction mixture via syringe.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF).

-

Stir the mixture vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of Celite®, washing the filter cake with an organic solvent such as ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with Aryltributylstannane (e.g., Phenyltributylstannane)

This protocol outlines the synthesis of a biaryl compound, for instance, 4-phenyl-1,2-bis(trifluoromethyl)benzene.

Materials:

-

4-Bromo-1,2-bis(trifluoromethyl)benzene

-

Phenyltributylstannane

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Anhydrous and degassed N,N-dimethylformamide (DMF)

-

Saturated aqueous potassium fluoride (KF) solution

-

Celite®

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 4-Bromo-1,2-bis(trifluoromethyl)benzene (1.0 equiv), phenyltributylstannane (1.1 equiv), and PdCl₂(PPh₃)₂ (0.03 equiv).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous and degassed DMF via syringe.

-

Heat the reaction to 80-100 °C and stir for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

To remove the tin byproducts, stir the organic layer with a saturated aqueous solution of KF for 2 hours.

-

Filter the mixture through Celite® and wash the pad with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical reaction parameters for the Stille coupling of 4-Bromo-1,2-bis(trifluoromethyl)benzene. These are starting points and may require optimization.

| Coupling Partner | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) |

| Vinyltributylstannane | Pd(PPh₃)₄ (2-5) | PPh₃ | Toluene | 90-110 | 12-24 |

| Phenyltributylstannane | PdCl₂(PPh₃)₂ (3) | PPh₃ | DMF | 80-100 | 16-24 |

| (Tributylstannyl)ethyne | Pd(PPh₃)₄ (5) | PPh₃ | Toluene | 70-90 | 8-16 |

| 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) + P(2-furyl)₃ (8) | P(2-furyl)₃ | Dioxane | 100 | 12-18 |

Experimental Workflow Visualization

Figure 2. A general experimental workflow for a Stille cross-coupling reaction.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or pre-activate the catalyst. |

| Insufficiently degassed solvent | Ensure thorough degassing of the solvent. | |

| Low reaction temperature | Increase the reaction temperature in increments. | |

| Sterically hindered substrates | Use a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands). | |

| Formation of Homocoupled Byproducts | Presence of oxygen | Improve inert atmosphere techniques. |

| High catalyst loading | Reduce the catalyst loading. | |

| Protodestannylation of Organostannane | Presence of acidic impurities | Use freshly distilled and dry solvents. Add a non-nucleophilic base (e.g., proton sponge) if necessary. |

| Difficulty in Removing Tin Byproducts | Incomplete precipitation with KF | Increase the stirring time with the KF solution or use a larger excess. |

| Consider alternative workup procedures, such as washing with a dilute HCl solution (for acid-stable products). |

Conclusion

The Stille cross-coupling reaction is a highly effective method for the functionalization of 4-Bromo-1,2-bis(trifluoromethyl)benzene, providing access to a diverse range of fluorinated biaryls and vinylarenes. The electron-deficient nature of the substrate generally favors the initial oxidative addition step. Successful execution of these protocols hinges on careful attention to maintaining an inert atmosphere, the purity of reagents and solvents, and appropriate workup procedures to remove toxic tin byproducts. The provided protocols and troubleshooting guide offer a solid foundation for researchers to employ the Stille coupling in their synthetic endeavors, enabling the development of novel molecules for applications in drug discovery and materials science.

References

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]

-

Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-1,2-bis(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-1,2-bis(trifluoromethyl)benzene. This versatile building block is of significant interest in medicinal chemistry, agrochemicals, and materials science due to the unique physicochemical properties imparted by the two vicinal trifluoromethyl (-CF3) groups.[1][2][3] The strong electron-withdrawing nature of these substituents significantly influences the reactivity of the aryl bromide, making it an excellent substrate for a variety of cross-coupling transformations.[4] This document offers field-proven insights into reaction optimization, detailed step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 1,2-bis(trifluoromethyl)benzene Motif

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in modern drug design and materials science to modulate key properties such as lipophilicity, metabolic stability, and binding affinity.[2][3] The 1,2-bis(trifluoromethyl)benzene scaffold is particularly noteworthy. The two potent, electron-withdrawing -CF3 groups create a highly electron-deficient aromatic ring, which profoundly impacts the reactivity of substituents on the ring.[1]

4-Bromo-1,2-bis(trifluoromethyl)benzene serves as a powerful and stable intermediate for introducing this valuable motif.[1][5] The bromine atom acts as an efficient handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry that enables the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds with high efficiency and functional group tolerance.[6][7][8] The inherent electronic properties of this substrate make the crucial oxidative addition step of the catalytic cycle particularly facile, often allowing for milder reaction conditions compared to electron-rich or neutral aryl halides.[4][9]

This guide will dissect the mechanistic principles and provide actionable protocols for two of the most powerful transformations utilizing this substrate.

The Engine of Synthesis: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are transformative because they proceed via a reliable and predictable catalytic cycle.[6] Understanding this cycle is paramount for rational reaction design and troubleshooting. The process universally involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-Bromo-1,2-bis(trifluoromethyl)benzene. This step forms a square planar Palladium(II) intermediate. The strong electron-withdrawing nature of the two -CF3 groups polarizes the C-Br bond, making the carbon atom more electrophilic and accelerating this rate-determining step.[4][10]

-